molecular formula C21H20FNO4 B2635835 (Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 903185-58-0

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2635835
CAS RN: 903185-58-0
M. Wt: 369.392
InChI Key: AGKQXLBBSHNKIQ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H18FNO3. The InChI Key is ZMVQLRRUZYNRSH-WQRHYEAKSA-N. The SMILES representation is C1CCN (C1)CC2=C (C=CC3=C2OC (=CC4=CC=C (C=C4)F)C3=O)O.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.366. Unfortunately, the solubility and other physical and chemical properties are not available.

Scientific Research Applications

Molecular Interaction Studies

The compound has been a part of studies focusing on understanding molecular interactions. For instance, (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione (TRZ-1), a derivative, was synthesized and characterized, with an emphasis on examining intermolecular interactions such as lp⋯π interactions through Hirshfeld surface analysis and ab initio quantum mechanical calculations (Shukla et al., 2014).

Vasorelaxant Activity

The compound has been included in the synthesis of hybrids showing significant vasorelaxant properties. Benzofuran-morpholinomethyl-pyrazoline hybrids exhibited prominent vasodilatation in isolated thoracic aortic rings of rats, suggesting potential applications in treatments involving vascular relaxation (Hassan et al., 2014).

Antimicrobial and Antitumor Activities

Derivatives of benzofuran have shown moderate antitumor and antimicrobial activities, indicating potential in pharmaceutical applications for treating or managing various diseases and infections (Xia et al., 2011).

Allosteric Modulation and GPR39 Agonist

Studies have identified compounds with structural similarities as novel GPR39 agonists, indicating potential applications in modulating this receptor for therapeutic purposes. The interactions of such compounds with zinc reveal unexpected roles of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Sato et al., 2016).

Spectroscopy and Imaging Studies

Research involving similar compounds has focused on analyzing vibrational and electronic properties, offering insights into their potential applications in fields like materials science and imaging (Veeraiah et al., 2012).

Safety and Hazards

This compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use.

Future Directions

Benzofuran-based compounds, such as this one, have shown promising results in various fields of research, including medicinal chemistry and drug discovery. They have demonstrated extraordinary inhibitory potency against a panel of human cancer cell lines . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c1-13-10-17(24)16(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-2-4-15(22)5-3-14/h2-5,10-11,24H,6-9,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKQXLBBSHNKIQ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

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